molecular formula C10H20O2 B102742 Methyl 4-methyloctanoate CAS No. 15870-07-2

Methyl 4-methyloctanoate

Cat. No.: B102742
CAS No.: 15870-07-2
M. Wt: 172.26 g/mol
InChI Key: MGQFXJXUQLOUMY-UHFFFAOYSA-N
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Description

It is a colorless to pale-yellow liquid that is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is commonly used in the flavor and fragrance industry due to its characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyloctanoate can be synthesized through the esterification of 4-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyloctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyloctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases, leading to the formation of 4-methyloctanoic acid and methanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyloctanoate: Similar structure but with an ethyl group instead of a methyl group.

    4-Methyl-1-octanol: The alcohol derivative of 4-methyloctanoic acid.

    4-Methyl-1-octyl acetate: The acetate ester of 4-methyl-1-octanol.

Uniqueness

Methyl 4-methyloctanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its characteristic odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-9(2)7-8-10(11)12-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQFXJXUQLOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333907
Record name Methyl 4-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-07-2
Record name Methyl 4-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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